molecular formula C23H37N3O9S B13393474 N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea

Cat. No.: B13393474
M. Wt: 531.6 g/mol
InChI Key: ZMEBAEJTAVXJBS-AHMBWHQHSA-N
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Description

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further linked to a glucopyranosyl moiety through a thiourea linkage. The compound’s molecular formula is C22H36N2O8S, and it has a molecular weight of approximately 492.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate, which is achieved by reacting cyclohexanone with dimethylamine under acidic conditions to form the dimethylamino cyclohexyl derivative.

    Glucopyranosylation: The next step involves the protection of the hydroxyl groups of glucose by acetylation, forming tetra-O-acetyl-α-D-glucopyranosyl chloride. This protected glucose derivative is then reacted with the cyclohexyl intermediate in the presence of a base to form the glucopyranosylated product.

    Thiourea Formation: The final step involves the reaction of the glucopyranosylated product with thiourea under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea stands out due to its specific structural features, such as the presence of the dimethylamino group and the acetyl-protected glucopyranosyl moiety.

Properties

Molecular Formula

C23H37N3O9S

Molecular Weight

531.6 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C23H37N3O9S/c1-12(27)31-11-18-19(32-13(2)28)20(33-14(3)29)21(34-15(4)30)22(35-18)25-23(36)24-16-9-7-8-10-17(16)26(5)6/h16-22H,7-11H2,1-6H3,(H2,24,25,36)/t16-,17-,18?,19?,20?,21?,22?/m0/s1

InChI Key

ZMEBAEJTAVXJBS-AHMBWHQHSA-N

Isomeric SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)N[C@H]2CCCC[C@@H]2N(C)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N(C)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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